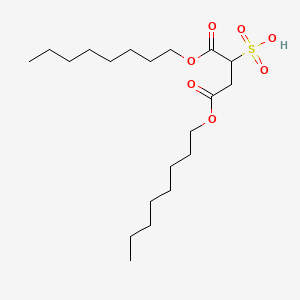
3,3-Dibromodihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dibromodihydrofuran-2(3H)-one: is an organic compound characterized by the presence of two bromine atoms attached to a dihydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromodihydrofuran-2(3H)-one typically involves the bromination of dihydrofuran-2(3H)-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the furan ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dibromodihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of dihydrofuran derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of furan-2(3H)-one derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dibromodihydrofuran-2(3H)-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of brominated organic molecules in biological systems.
Medicine: The compound is investigated for its potential pharmacological properties. Researchers explore its activity against various biological targets to identify potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action of 3,3-Dibromodihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which enhance its electrophilic character.
Vergleich Mit ähnlichen Verbindungen
3,3-Dichlorodihydrofuran-2(3H)-one: Similar structure but with chlorine atoms instead of bromine.
3,3-Diiododihydrofuran-2(3H)-one: Contains iodine atoms, leading to different reactivity and properties.
3,3-Difluorodihydrofuran-2(3H)-one: Fluorine atoms impart unique chemical properties compared to bromine.
Uniqueness: 3,3-Dibromodihydrofuran-2(3H)-one is unique due to the specific effects of bromine atoms on its chemical reactivity and interactions. Bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Eigenschaften
CAS-Nummer |
25600-21-9 |
|---|---|
Molekularformel |
C4H4Br2O2 |
Molekulargewicht |
243.88 g/mol |
IUPAC-Name |
3,3-dibromooxolan-2-one |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2-8-3(4)7/h1-2H2 |
InChI-Schlüssel |
KGDUHXZTEOESSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















